5-环丙基-1-甲基-1H-1,2,4-三唑-3-甲醛

描述

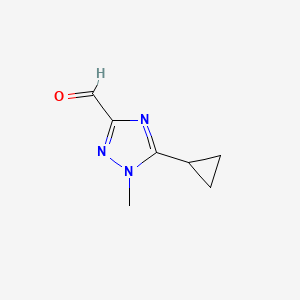

“5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde” is a derivative of 1,2,4-triazole . 1,2,4-triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been studied extensively . The molecule is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring .Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .科学研究应用

Antimicrobial Activity

5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde: has been studied for its potential as an antimicrobial agent. Derivatives of triazoles, which include this compound, have shown a range of biological activities, including antimicrobial properties . This makes it a candidate for further research into new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern.

Antituberculosis Agents

The triazole ring present in this compound is known to contribute to antituberculosis activity. Research has indicated that triazole derivatives can be effective against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . This compound could be a starting point for the synthesis of new antituberculosis agents.

Antifungal Applications

Triazole derivatives are well-known for their antifungal effects. This compound, with its unique structure, could be utilized in the development of new antifungal medications, potentially offering solutions for treating fungal infections that are resistant to current treatments .

Antiviral Research

The triazole core structure is also associated with antiviral activity. Studies suggest that triazole derivatives can be effective against a variety of viruses . This compound could be valuable in the synthesis of new antiviral drugs, which is particularly relevant given the ongoing need for novel treatments in virology.

Antiplatelet and Antimalarial Potential

The diverse biological activities of triazole derivatives extend to antiplatelet and antimalarial effects. This suggests that 5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde could be explored for its potential in these areas, contributing to the development of treatments for conditions such as malaria and thrombosis .

Chemical Probes for DNA Markers

This compound could be used in the design of chemical probes for the detection of DNA markers. Such probes are crucial in the field of molecular diagnostics and can lead to fast and accurate detection methods for various genetic conditions .

作用机制

属性

IUPAC Name |

5-cyclopropyl-1-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10-7(5-2-3-5)8-6(4-11)9-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZDKBIHKNQMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。